Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-

Kinase inhibitor scaffold CDK selectivity Structure–activity relationship

Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- (CAS 185409-07-8) is a 2,6-disubstituted purine derivative with a molecular formula of C13H14N6O and a molecular weight of 270.29 g/mol. This compound belongs to the 6-anilinopurine class, a well-established scaffold for cyclin-dependent kinase (CDK) inhibitors and other kinase-targeting small molecules.

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
CAS No. 185409-07-8
Cat. No. B11847573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-
CAS185409-07-8
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NCCO
InChIInChI=1S/C13H14N6O/c20-7-6-14-13-18-11-10(15-8-16-11)12(19-13)17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H3,14,15,16,17,18,19)
InChIKeyNKSRRTPJDTZFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- (CAS 185409-07-8): Procurement-Ready Purine Scaffold for Kinase Inhibitor Research


Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- (CAS 185409-07-8) is a 2,6-disubstituted purine derivative with a molecular formula of C13H14N6O and a molecular weight of 270.29 g/mol . This compound belongs to the 6-anilinopurine class, a well-established scaffold for cyclin-dependent kinase (CDK) inhibitors and other kinase-targeting small molecules [1]. Its structure features an ethanolamine substituent at the C-2 position and a phenylamino group at C-6, with an unsubstituted N-9 position—a structural profile that distinguishes it from common 9-alkylated CDK inhibitors such as olomoucine and roscovitine [2]. The compound is commercially available at ≥97% purity from multiple vendors, supporting its use as a research-grade building block or reference standard in medicinal chemistry programs .

Why Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- Cannot Be Replaced by Generic Purine Analogs in CDK-Targeted Research


Within the 6-anilinopurine class, minor structural changes at the C-2, C-6, and N-9 positions profoundly alter kinase selectivity profiles and ATP-binding site interactions [1]. C-2 substituents directly contact the ATP ribose-binding pocket and influence CDK2 versus CDK1 selectivity, with 6-substituted 2-arylaminopurines exhibiting 10–80-fold greater inhibition of CDK2 compared to CDK1 depending on substitution pattern [1]. The N-9 position modulates hydrophobic pocket occupancy and overall kinase binding conformation [2]. Consequently, generic substitution with a 9-alkylated analog (e.g., olomoucine) or a C-2 variant (e.g., 2-chloro or 2-amino derivatives) without verifying target-specific activity data risks invalidating experimental conclusions, particularly when structure–activity relationship (SAR) consistency is required across a compound series [3].

Quantitative Differentiation Evidence for Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- (CAS 185409-07-8) Versus Closest Analogs


Structural Differentiation: N9-Unsubstituted Purine Core Versus 9-Alkylated CDK Inhibitors (Olomoucine, Roscovitine)

CAS 185409-07-8 bears an unsubstituted N-9 position on the purine ring, whereas the most widely used CDK inhibitor comparators, olomoucine and roscovitine, contain N-9 methyl and isopropyl substituents respectively [1]. In the 6-substituted 2-arylaminopurine CDK2 inhibitor series, the N-9 substituent directly influences the conformation of the ATP ribose-binding pocket and contributes to the 10–80-fold CDK2-over-CDK1 selectivity window observed across the series [1]. This structural distinction means CAS 185409-07-8 cannot serve as a direct functional substitute for 9-alkylated analogs without independent target-engagement validation.

Kinase inhibitor scaffold CDK selectivity Structure–activity relationship Medicinal chemistry

C-2 Substituent Differentiation: Ethanolamino Group Versus Amino, Chloro, and Fluoro Analogs in CKX Inhibition

In the 2-substituted 6-anilinopurine series evaluated for cytokinin oxidase/dehydrogenase (CKX) inhibition, the C-2 substituent is the primary determinant of inhibitory potency [1]. Patent disclosures identify 2-chloro, 2-fluoro, and 2-amino substituents as the most promising groups for CKX inhibition among this chemotype [1]. CAS 185409-07-8 carries a 2-ethanolamino group (HOCH2CH2NH–), which is sterically larger and more polar than the chloro (Cl) or fluoro (F) alternatives. While no head-to-head CKX IC50 data are publicly available for the target compound, class-level SAR indicates that the C-2 substituent rank-orders as Cl ≈ F > NH2 ≫ larger alkylamino substituents for CKX inhibitory activity [1].

Cytokinin oxidase/dehydrogenase CKX inhibitor Plant growth regulator Agrochemical research

Physicochemical Property Differentiation: PSA and LogP Relative to Olomoucine

CAS 185409-07-8 has a calculated polar surface area (PSA) of 105.21 Ų and a LogP of 0.34 . In comparison, olomoucine (CAS 101622-51-9), a 9-methylated analog, has a higher molecular weight (298.34 g/mol) and an additional benzyl group at C-6, resulting in different physicochemical properties [1]. The lower LogP of CAS 185409-07-8 suggests higher aqueous solubility and potentially lower membrane permeability relative to more lipophilic 9-alkylated analogs—a factor relevant to cell-based assay design and formulation.

Physicochemical property Polar surface area LogP Drug-likeness Permeability

Purity and Procurement Availability: ≥97% Commercial Supply Supporting Reproducible Research

CAS 185409-07-8 is commercially available from multiple vendors at ≥97% (Chemenu, CM260045) to ≥98% (MolCore, MC775771) purity . By comparison, olomoucine is routinely supplied at ≥98% purity (Sigma-Aldrich) [1]. The comparable purity specifications ensure that CAS 185409-07-8 meets the threshold for reproducible kinase assays and SAR studies, with purity levels sufficient to minimize off-target effects attributable to impurities.

Compound procurement Purity specification Reproducibility Vendor comparison

Recommended Application Scenarios for Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- (CAS 185409-07-8) Based on Quantitative Evidence


CDK2 Selectivity SAR Studies: N9-Scanning in 2,6-Disubstituted Purine Libraries

CAS 185409-07-8 serves as the N9-unsubstituted reference point in a systematic N9-scanning series of 2,6-disubstituted purines. Its unsubstituted N-9 position provides the baseline for quantifying the impact of N-9 methylation, isopropylation, or cyclopentylation on CDK2/CDK1 selectivity, given that 6-substituted 2-arylaminopurines with optimized N-9 substituents achieve 10–80-fold selectivity for CDK2 over CDK1 [1]. Researchers should procure this compound alongside its N9-alkylated analogs (e.g., olomoucine) to establish intra-series selectivity trends.

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitor Lead Optimization: C-2 Substituent Screening

In agrochemical CKX inhibitor programs, CAS 185409-07-8 functions as a C-2 ethanolamino-bearing reference compound for benchmarking against 2-chloro, 2-fluoro, and 2-amino 6-anilinopurine derivatives identified as the most promising CKX inhibitors in patent disclosures [1]. Its procurement is warranted when establishing the lower bound of the C-2 substituent SAR series, enabling rank-ordering of substituent contributions to CKX inhibitory potency.

Physicochemical Property Benchmarking for Purine-Based Probe Compounds

With a calculated PSA of 105.21 Ų and LogP of 0.34 [1], CAS 185409-07-8 is positioned at the more hydrophilic end of the 2,6-disubstituted purine property space. It is suitable as a low-LogP comparator in solubility and permeability assays when evaluating more lipophilic CDK inhibitors such as olomoucine or purvalanol A. Researchers requiring a purine scaffold with enhanced aqueous solubility for in vitro biochemical assays should consider this compound over higher-LogP alternatives.

Chemical Biology Tool Compound: Negative Control for 9-Alkylated CDK Inhibitor Experiments

In cellular CDK inhibition studies employing 9-alkylated inhibitors (e.g., roscovitine, purvalanol A), CAS 185409-07-8 may serve as a structurally matched negative control to verify that observed phenotypes are N-9-substituent-dependent. Its procurement at ≥97–98% purity from commercial sources [1] supports reproducible use as a control compound across independent laboratories.

Quote Request

Request a Quote for Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.